

Application Notes and Protocols for 2-Hydroxy-2-methylbutanenitrile

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Compound of Interest

Compound Name: 2-Hydroxy-2-methylbutanenitrile

Cat. No.: B016428

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This document provides detailed application notes and experimental protocols for the use of **2-Hydroxy-2-methylbutanenitrile**, a versatile intermediate in organic synthesis. It includes summaries of quantitative data, detailed methodologies for key synthetic procedures, and diagrams illustrating reaction pathways and workflows.

Introduction

2-Hydroxy-2-methylbutanenitrile (also known as methyl ethyl ketone cyanohydrin) is a colorless liquid or oil with the chemical formula C_5H_9NO .^{[1][2][3]} It is a cyanohydrin derivative that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^{[1][2][4]} Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a wide range of chemical transformations. The nitrile group can be hydrolyzed to form amides and carboxylic acids or reduced to produce primary amines, while the hydroxyl group can undergo oxidation or substitution.^[4] The carbon atom attached to the hydroxyl and nitrile groups is a chiral center, making the stereoselective synthesis of its enantiomers a significant area of research, particularly for pharmaceutical applications where a specific stereoisomer is often required for biological activity.^{[4][5]}

Physicochemical and Safety Data

Proper handling and storage of **2-Hydroxy-2-methylbutanenitrile** are critical due to its hazardous nature. The following tables summarize its key properties and safety classifications.

Table 1: Physical and Chemical Properties

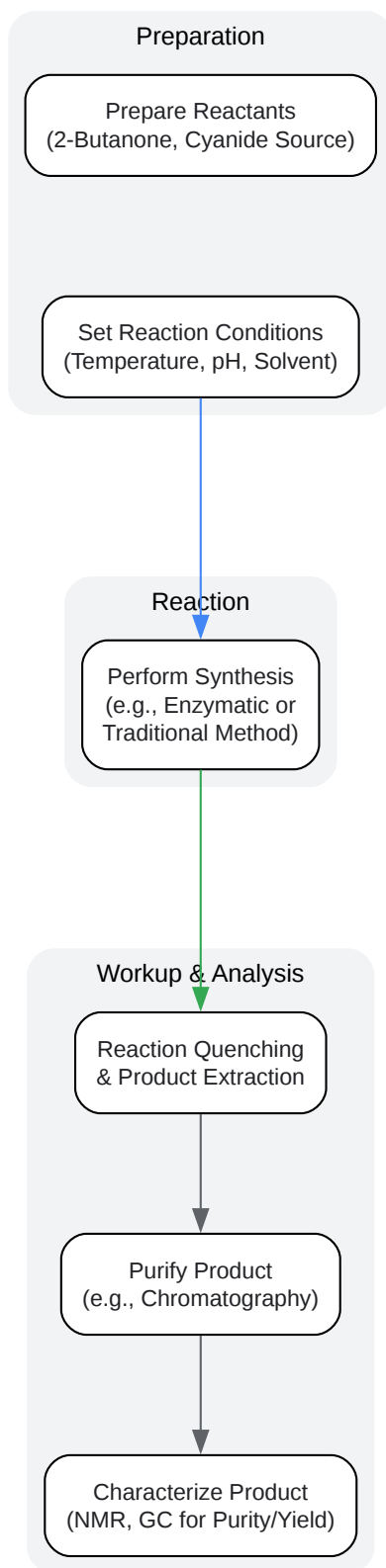
Property	Value	Reference
CAS Number	4111-08-4	[6]
Molecular Formula	C ₅ H ₉ NO	[1][2][6]
Molecular Weight	99.13 g/mol	[6][7]
Appearance	Colorless liquid/oil	[1][2][3]
Synonyms	Butanone cyanohydrin, 2-Methyl-2-hydroxybutyronitrile	[2][3][7]
pKa	11.45 ± 0.29 (Predicted)	[8]
Storage Temperature	Refrigerator	[8]

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 1 / 4	H300: Fatal if swallowed / H302: Harmful if swallowed[7]
Acute Toxicity, Dermal	Category 1 / 4	H310: Fatal in contact with skin / H312: Harmful in contact with skin[7]
Acute Toxicity, Inhalation	Category 1	H330: Fatal if inhaled[7]
Serious Eye Damage	Category 1	H318: Causes serious eye damage[7]
Aquatic Hazard, Chronic	Category 1	H410: Very toxic to aquatic life with long lasting effects[9]

Synthesis Protocols

The synthesis of **2-Hydroxy-2-methylbutanenitrile** can be achieved through several methods, resulting in either a racemic mixture or a specific enantiomer.



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Caption: General workflow for synthesis and analysis.

Table 3: Comparison of Synthesis Methods

Synthetic Method	Catalyst	Key Features	Reported Yield / Selectivity	Reference
Traditional HCN Addition	NaOH or KCN (base catalyst)	Requires careful pH control (4-5 for optimal rate); produces a racemic mixture.	Variable, dependent on conditions.	[4]
Trimethylsilyl Cyanide (TMSCN)	Lewis Acid (optional)	Avoids direct handling of HCN gas; sensitive to moisture; can be adapted for enantioselectivity with chiral catalysts.	>90% selectivity reported at ambient temperatures.	[4]
Enzymatic Synthesis	Hydroxynitrile Lyase (HNL)	Highly stereoselective synthesis of the (R)-enantiomer; reaction proceeds under mild conditions.	98% enantiomeric excess reported.	[4]

This protocol describes the formation of a racemic mixture of **2-Hydroxy-2-methylbutanenitrile** from 2-butanone using an in-situ generation of hydrogen cyanide.[4]

Materials:

- 2-Butanone

- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Mineral acid (e.g., HCl or H₂SO₄)
- Ice bath
- Reaction flask with a dropping funnel and stirrer
- Solvent (e.g., water, ethanol)
- Extraction solvent (e.g., diethyl ether)

Procedure:

- Preparation: In a well-ventilated fume hood, dissolve sodium cyanide in water in the reaction flask and cool the solution in an ice bath.
- Reactant Addition: Add 2-butanone to the cyanide solution.
- Acidification: Slowly add the mineral acid from the dropping funnel to the stirred solution. Maintain the temperature below 10-20°C. The acid reacts with the cyanide salt to generate HCN in situ, which then reacts with the ketone.^[4]
- Reaction: Continue stirring the mixture in the ice bath for 2-3 hours after the acid addition is complete.
- Workup: Once the reaction is complete, carefully neutralize any excess acid. Extract the product using diethyl ether.
- Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Safety: This reaction generates highly toxic hydrogen cyanide gas. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.^{[6][9]}

This protocol utilizes an (R)-hydroxynitrile lyase to achieve high stereoselectivity in the synthesis of the (R)-enantiomer.[4]

Materials:

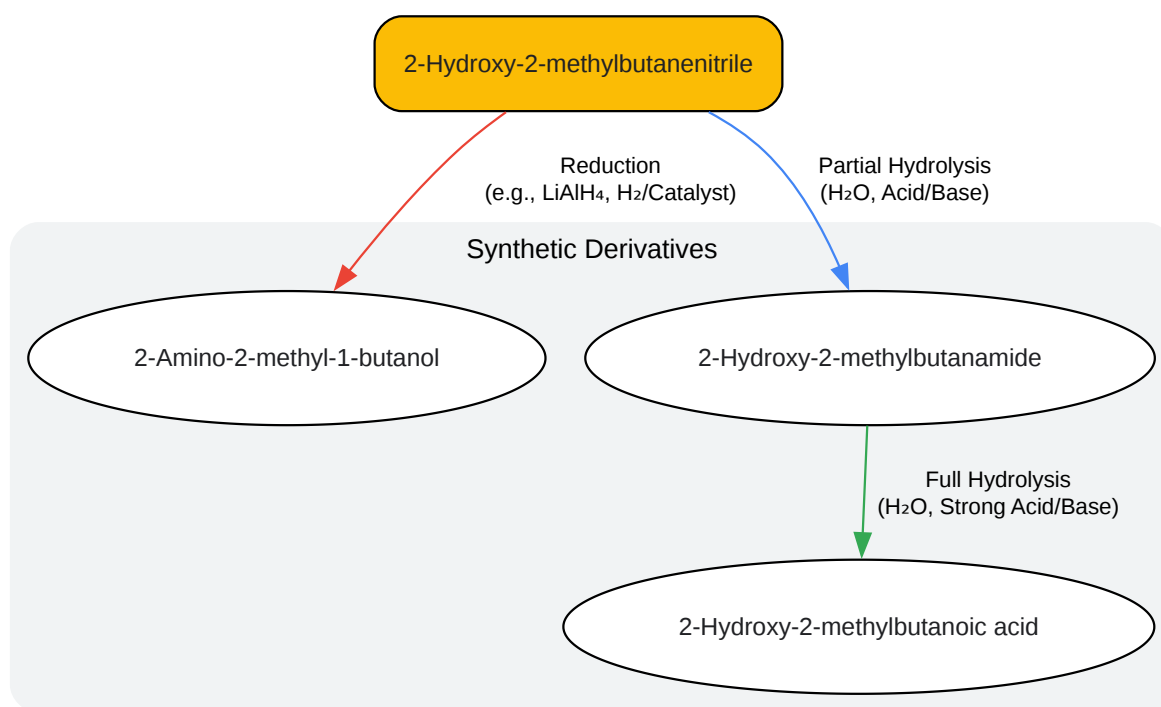
- 2-Butanone
- Potassium cyanide (KCN)
- Citrate buffer (e.g., 400 mM, pH 4.0)
- (R)-hydroxynitrile lyase (e.g., from *Arabidopsis thaliana* or other sources)
- Organic solvent for extraction (e.g., n-hexane/isopropanol)
- Gas chromatograph (GC) for monitoring

Procedure:

- **Reaction Setup:** Prepare a reaction mixture containing 2-butanone, potassium cyanide, and the enzyme in a sodium citrate buffer.[10] The buffer helps maintain the optimal pH for enzyme activity.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 25–40°C) with gentle stirring.[10]
- **Monitoring:** Periodically take aliquots from the reaction mixture. Extract the aliquots with an organic solvent (e.g., n-hexane/isopropanol, 9:1) and analyze by gas chromatography to monitor the conversion and determine the enantiomeric excess.[10]
- **Workup:** Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and separating the phases).
- **Purification:** Extract the product into an organic solvent. Dry the organic phase and remove the solvent under reduced pressure to obtain the (2R)-**2-Hydroxy-2-methylbutanenitrile**.

Synthetic Applications

2-Hydroxy-2-methylbutanenitrile is a valuable intermediate due to the reactivity of its two functional groups.[4]



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Caption: Key synthetic transformations.

The nitrile group can be:

- Reduced to a primary amine (e.g., 2-amino-2-methyl-1-butanol), a valuable precursor for various pharmaceuticals.[4]
- Hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-hydroxy-2-methylbutanoic acid) or an amide (2-hydroxy-2-methylbutanamide).[4]

These transformations make **2-Hydroxy-2-methylbutanenitrile** a versatile starting material for creating a diverse range of more complex molecules.[4]

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